6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a piperazine ring, a triazine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common approach is the Mannich reaction, which incorporates the piperazine moiety into the triazine structure . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and triazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and antifungal agent.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic properties.
Biology: It may be used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The piperazine ring is known to interact with GABA receptors, potentially leading to hyperpolarization of nerve endings . The triazine ring may interact with various enzymes, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Triazole-Pyrimidine Hybrids
Uniqueness
6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is unique due to its combination of a piperazine ring, a triazine ring, and a methoxyphenyl group. This structure provides a unique set of chemical properties and potential biological activities that are not found in other similar compounds.
Properties
Molecular Formula |
C28H31N7O |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
6-[(4-benzhydrylpiperazin-1-yl)methyl]-2-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C28H31N7O/c1-36-24-14-12-23(13-15-24)30-28-32-25(31-27(29)33-28)20-34-16-18-35(19-17-34)26(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,26H,16-20H2,1H3,(H3,29,30,31,32,33) |
InChI Key |
WRJQAVHGRZKOJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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